3-Bromo-5-fluoro-4-nitrobenzaldehyde
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Overview
Description
3-Bromo-5-fluoro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzaldehyde ring.
Bromination: Addition of bromine to the nitrobenzaldehyde.
Fluorination: Introduction of the fluorine atom to the bromonitrobenzaldehyde.
Industrial Production Methods: Industrial production often employs similar multi-step synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as Friedel-Crafts acylation followed by nitration and halogenation are commonly used .
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-Bromo-5-fluoro-4-nitrobenzoic acid.
Reduction: 3-Bromo-5-fluoro-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-fluoro-4-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These groups influence the compound’s electrophilicity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic aromatic substitution .
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzaldehyde
- 4-Fluoro-3-nitrobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
Comparison: 3-Bromo-5-fluoro-4-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, 3-Bromo-4-fluorobenzaldehyde lacks the nitro group, affecting its electrophilicity and reactivity in substitution reactions. Similarly, 4-Fluoro-3-nitrobenzaldehyde lacks the bromine atom, influencing its behavior in halogenation reactions .
Properties
Molecular Formula |
C7H3BrFNO3 |
---|---|
Molecular Weight |
248.01 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H |
InChI Key |
WVACBERNMUBJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C=O |
Origin of Product |
United States |
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